4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester
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Overview
Description
4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their fused bicyclic structure, which includes a five-membered imidazole ring fused to a six-membered pyridine ring. This structural motif is recognized for its wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions.
Esterification: The final step involves the esterification of the benzoic acid moiety to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process .
Chemical Reactions Analysis
Types of Reactions
4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Transition Metal Catalysts: Used for various coupling reactions.
Oxidizing Agents: Used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its structural features.
Material Science: The compound’s unique structure makes it useful in the development of new materials.
Biological Studies: It can be used as a probe to study various biological processes.
Mechanism of Action
The mechanism of action of 4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester involves its interaction with specific molecular targets. The exact pathways and targets depend on the specific application of the compound. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromo and benzoic acid methyl ester groups.
2-Methylimidazo[1,2-a]pyridine: A similar compound with a methyl group at the 2-position.
Uniqueness
4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester is unique due to the presence of the bromo group and the benzoic acid methyl ester moiety, which can significantly alter its chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C15H11BrN2O2 |
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Molecular Weight |
331.16 g/mol |
IUPAC Name |
methyl 4-(8-bromoimidazo[1,2-a]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-15(19)11-6-4-10(5-7-11)13-9-18-8-2-3-12(16)14(18)17-13/h2-9H,1H3 |
InChI Key |
FFMOLIRVOKLOCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
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